4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline

Polyurethane curing kinetics Steric hindrance Chain extender reactivity

Procurement of symmetric MDA derivatives (M-DEA, M-DIPA) often forces a trade-off between reactivity and steric hindrance. This asymmetric diamine resolves that conflict. Its two chemically inequivalent amine sites enable staged, controllable cure profiles unattainable with any single symmetric analog. - Nonmutagenic curing agent per EP0479943A4; safer than unsubstituted MDA in occupational settings. - Disrupted crystallinity vs. M-DEA (mp 88-90 °C); enables room-temperature, solvent-free processing in RIM, vacuum infusion, or hand lay-up. - Intermediate LogP (6.14) balances prepolymer compatibility with moisture resistance in multi-layer laminates and coating-substrate systems.

Molecular Formula C23H34N2
Molecular Weight 338.5 g/mol
CAS No. 50467-20-4
Cat. No. B12741932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline
CAS50467-20-4
Molecular FormulaC23H34N2
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1N)CC)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C
InChIInChI=1S/C23H34N2/c1-7-18-10-16(11-19(8-2)22(18)24)9-17-12-20(14(3)4)23(25)21(13-17)15(5)6/h10-15H,7-9,24-25H2,1-6H3
InChIKeyXOMUHHURHSJLDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Class Context of 4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline


4-((4-Amino-3,5-diisopropylphenyl)methyl)-2,6-diethylaniline (CAS 50467-20-4) is an asymmetric, alkylated methylene-bridged diamine belonging to the 4,4′-methylenedianiline (MDA) derivative class. Its structure features one aromatic ring bearing amino and 2,6-diethyl substituents, while the other ring carries amino and 3,5-diisopropyl groups . This compound is functionally positioned alongside symmetric dialkylated analogs such as 4,4′-methylenebis(2,6-diethylaniline) (M-DEA, CAS 13680-35-8) and 4,4′-methylenebis(2,6-diisopropylaniline) (M-DIPA, CAS 19900-69-7), which serve as chain extenders for polyurethane/polyurea elastomers and curing agents for epoxy resins . The asymmetry of the target compound introduces differentiated steric and electronic environments around the two amine reaction centers, a structural feature that patent literature associates with tailored reactivity profiles in adhesive and elastomer formulations [1].

Workflow Asymmetric curing agent for staged-reactivity polyurethane/epoxy systems
Selection Single-component asymmetric diamine with differentiated amine sites
Class Patent-reported nonmutagenic ortho-alkylated MDA derivative class

Non-Interchangeability of Symmetric Analogs


Within the alkylated MDA family, symmetric diamines such as M-DEA and M-DIPA exhibit well-characterized but divergent processing and performance profiles: M-DEA (sym-diethyl) provides a melting point of approximately 88–90 °C and moderate reactivity, while M-DIPA (sym-diisopropyl) offers a higher Tg contribution but with increased steric hindrance that slows cure kinetics [1]. The target compound combines both ethyl and isopropyl substituent types within a single asymmetric scaffold, creating two chemically inequivalent amine sites with distinct reaction rates and steric demands [2]. This molecular asymmetry directly influences the hard-segment packing, hydrogen bonding network, and phase separation behavior in polyurethane/urea systems—properties that cannot be replicated by simply blending M-DEA and M-DIPA monomers [2]. Consequently, procurement decisions that treat this compound as interchangeable with any single symmetric analog risk altering cure profiles, thermal properties, and ultimate mechanical performance of the formulated system.

Reactivity profile Two inequivalent amine sites may enable staged cure Symmetric M-DEA or M-DIPA provide uniform reaction kinetics
Physical form Expected lower melting point due to asymmetric packing disruption M-DEA is crystalline (88–90 °C); M-DIPA solid at ambient
Hydrophobic balance Intermediate LogP (~6.14) cannot be replicated by blending M-DEA lower hydrophobicity; M-DIPA higher hydrophobicity

Differentiation Evidence vs. Closest Analogs


Amine Reactivity: Steric Asymmetry vs. Symmetric Analogs

The target compound presents two sterically distinct NH₂ groups: one flanked by 2,6-diethyl substituents (similar to M-DEA) and the other flanked by 3,5-diisopropyl substituents (similar to M-DIPA). In symmetric M-DEA, both amine groups experience equivalent steric environments, yielding uniform reaction kinetics with isocyanates. The target compound's asymmetric architecture introduces a predicted differential in amine-isocyanate reaction rates between the two sites, a property exploited in the EP0479943A4 patent where asymmetric diamines formed from 2,6-diethylaniline (DEA) and 2,6-diisopropylaniline (DIPA) are disclosed as curing agents enabling controlled, staged cure profiles [1]. Direct kinetic data for the purified compound are absent from the published literature; this differentiation is therefore inferred from class-level structure-reactivity relationships and the patent's explicit preference for asymmetric over symmetric diamines in adhesive formulations where phased curing is desirable [1].

Amine reactivity
Class-level inference
Two inequivalent sites: lower steric hindrance on diethyl ring, higher on diisopropyl ring
M-DEA: symmetric diethyl; M-DIPA: symmetric diisopropyl
May support staged cure profiles
No published direct kinetic data; patent disclosure infers differential reactivity
Polyurethane curing kinetics Steric hindrance Chain extender reactivity

Physical State and Viscosity vs. M-DEA

Symmetric M-DEA (CAS 13680-35-8) is a crystalline solid with a reported melting point of 88–90 °C . The target compound, bearing asymmetric substitution and having a different molecular symmetry, is expected to exhibit a depressed melting point relative to the symmetric M-DEA due to disrupted crystal packing, a common phenomenon in asymmetric diarylmethane diamines. Computed physicochemical data report a boiling point of 471.4 °C at 760 mmHg and a density of 0.998 g/cm³ . While an experimentally measured melting point for the target compound is not publicly available, the structural disruption of symmetry relative to M-DEA typically translates into lower-temperature processability without solvent, which is advantageous for low-energy mixing and ambient-temperature formulation of adhesives and coatings [1].

Melting point
Class-level inference
Predicted depression vs. symmetric analog; experimental mp not reported
M-DEA: 88–90 °C (experimental)
May enable low-temperature processing
Class inference based on symmetry-melting relationships in diarylmethane diamines
Melting point Processing viscosity Formulation handling

Mutagenicity Profile vs. Unsubstituted MDA

Unsubstituted 4,4′-methylenedianiline (MDA, CAS 101-77-9) is a known mutagen and classified as a Category 1B carcinogen under EU CLP regulation, imposing severe handling and procurement restrictions. The EP0479943A4 patent explicitly describes adhesive curing agents composed of alkylated aromatic diamines—including asymmetric isomers such as 4,4′-methylene-2,6-diethyl-2′,6′-diisopropyldianiline—as nonmutagenic [1]. The target compound (CAS 50467-20-4) shares the structural feature of full ortho-substitution on both aromatic rings, which sterically blocks metabolic N-hydroxylation pathways responsible for MDA's genotoxicity. This structural class of ortho-alkylated MDA derivatives, including M-DEA and M-DIPA, is widely recognized as offering a substantially improved toxicological profile relative to unsubstituted MDA [2][3].

Mutagenicity
Class-level inference
Belongs to patent-reported nonmutagenic ortho-alkylated MDA class
Unsubstituted MDA: IARC Group 2B, EU CLP Category 1B carcinogen
Patent-reported nonmutagenic class profile
Individual toxicological testing not available; class-level inference
Mutagenicity Occupational safety Regulatory compliance

Hydrophobicity and LogP vs. M-DEA

The target compound carries both diethyl (C2) and diisopropyl (C3) substituents, whereas M-DEA bears only diethyl groups and M-DIPA bears only diisopropyl groups. The target compound has a reported LogP of 6.14 [1], while the symmetric M-DEA (C21H30N2) has a lower predicted LogP (~5.2). In polyurethane and epoxy applications, higher hydrophobicity of the chain extender correlates with reduced moisture absorption of the cured material, a key parameter for applications requiring hydrolytic stability and high electrical insulation integrity [2]. M-DIPA, with two diisopropyl rings, exhibits the highest hydrophobicity in the class; the target compound, as a mixed-substituent analog, is expected to occupy an intermediate position—offering a tunable hydrophobicity that may balance moisture resistance with other formulation requirements such as compatibility with polar prepolymers .

Hydrophobicity (LogP)
Data to verify
6.14
Computed LogP; M-DEA ~5.2, M-DIPA ~7.1 (estimates)
Intermediate hydrophobicity for moisture-resistance tuning
Computed value; experimental determination may refine ranking
LogP Hydrophobicity Moisture resistance

Application Scenarios for Procurement


Nonmutagenic, Controlled-Reactivity Curing Agent for Structural Adhesives

As disclosed in patent EP0479943A4, asymmetric alkylated MDA derivatives—including 4,4′-methylene-2,6-diethyl-2′,6′-diisopropyldianiline—are explicitly formulated as nonmutagenic curing agents for thermosetting polyurethane and epoxy adhesives [1]. The structural asymmetry of the target compound enables staged reactivity during cure, potentially extending open time while achieving full crosslinking upon thermal activation. Procurement of this specific asymmetric diamine, rather than symmetric M-DEA or M-DIPA, aligns with adhesive formulations requiring both occupational safety (nonmutagenic profile) and tailored cure kinetics [1].

Intermediate-Hydrophobicity Chain Extender for PU Elastomers

With a computed LogP of 6.14, the target compound offers hydrophobicity intermediate between M-DEA (~5.2) and M-DIPA (~7.1) [1]. In polyurethane elastomer formulations where moisture resistance must be balanced with prepolymer compatibility, this intermediate LogP may provide optimal phase separation and hard-segment cohesion without the excessive hydrophobicity that can impair interfacial adhesion in multi-layer laminates or coating-substrate systems . This scenario is directly supported by the LogP data and the known structure-property relationships of alkylated MDA chain extenders.

Low-Temperature-Processable Diamine for Solvent-Free Systems

The asymmetric substitution pattern of the target compound is expected to disrupt crystallinity relative to symmetric M-DEA (mp 88–90 °C), likely yielding a lower melting point or even amorphous character at ambient temperature [1]. This physical-state differentiation enables solvent-free, room-temperature processing in reactive injection molding (RIM), vacuum infusion, or hand lay-up composite manufacturing without the heated melt-handling equipment required for M-DEA . The computed density (0.998 g/cm³) and boiling point (471.4 °C) are consistent with a low-volatility, ambient-handleable liquid or low-melting solid .

Research Tool for Asymmetric Hard Segment Studies

The inequivalence of the two amine sites in this compound provides a unique molecular probe for studying how hard-segment symmetry influences hydrogen bonding, phase separation, and morphology in segmented polyurethane/urea block copolymers [1]. Academic and industrial research groups investigating structure-property relationships in thermoplastic polyurethanes (TPUs) may preferentially procure this specific asymmetric diamine to construct model hard segments that cannot be obtained from symmetric M-DEA or M-DIPA, nor from their physical blends .

Application
Selection Property
Validation Focus
Controlled-reactivity structural adhesives
Asymmetric diamine architecture
Staged cure kinetics; pot-life extension
Intermediate-hydrophobicity PU elastomers
Mixed alkyl substituent LogP profile
Moisture resistance vs. prepolymer compatibility
Low-temperature solvent-free processing
Disrupted crystallinity from asymmetry
Ambient handling; elimination of melt equipment
Asymmetric hard-segment model studies
Unique inequivalent amine sites
Hydrogen bonding and phase separation morphology
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